Superior Potency Against Human Tyrosinase Compared to Common Depigmenting Agents
4-Butylresorcinol demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against human tyrosinase compared to widely used alternatives such as hydroquinone, arbutin, and kojic acid [1]. The IC50 of 4-butylresorcinol is 21 μmol/L, which is approximately 24-fold more potent than kojic acid (IC50 = 500 μmol/L) and over 47-fold more potent than arbutin and hydroquinone, which exhibit IC50 values in the millimolar range (~1000 μmol/L) [1].
| Evidence Dimension | Human tyrosinase inhibition (L-DOPA oxidase activity) |
|---|---|
| Target Compound Data | IC50 = 21 μmol/L |
| Comparator Or Baseline | Kojic acid: IC50 ≈ 500 μmol/L; Arbutin & Hydroquinone: IC50 ≈ 1000 μmol/L |
| Quantified Difference | 4-Butylresorcinol is ~24x more potent than kojic acid and >47x more potent than arbutin/hydroquinone. |
| Conditions | Biochemical assay using human tyrosinase; L-DOPA as substrate; data represent mean of three independent experiments. |
Why This Matters
This directly translates to achieving equivalent tyrosinase inhibition at far lower molar concentrations, which is critical for formulation efficiency and reducing potential concentration-dependent adverse effects.
- [1] Kolbe, L., Mann, T., Gerwat, W., Batzer, J., Ahlheit, S., Scherner, C., ... & Stäb, F. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27, 19-23. View Source
